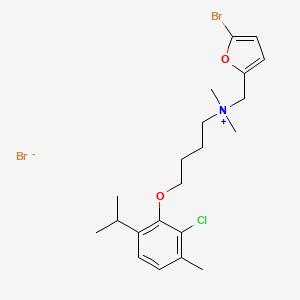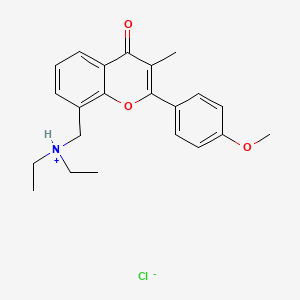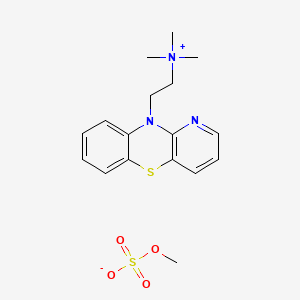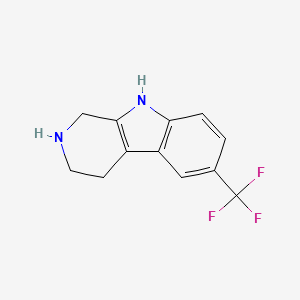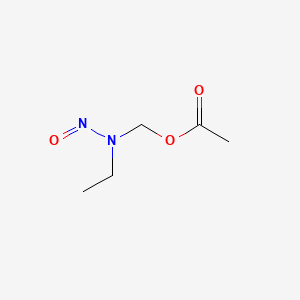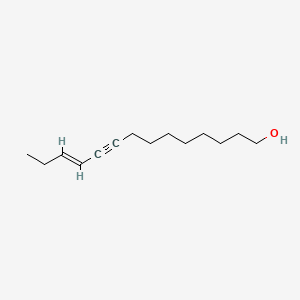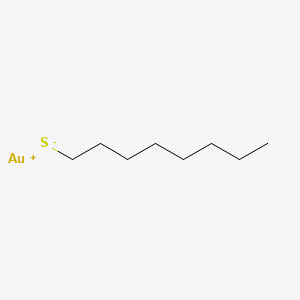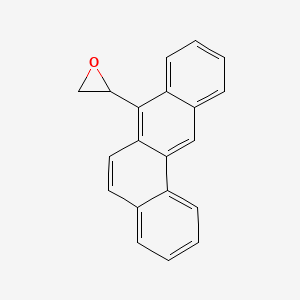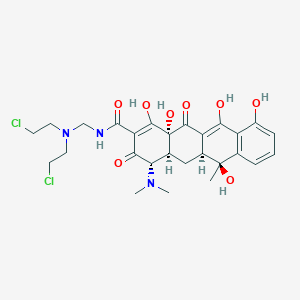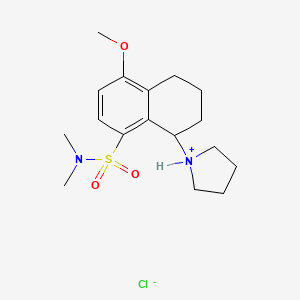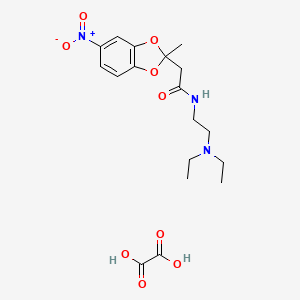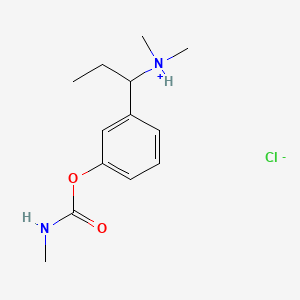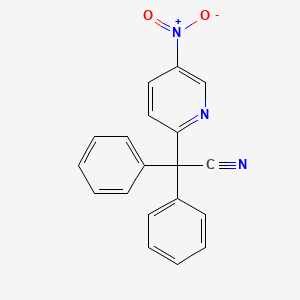
(5-Nitropyridin-2-yl)diphenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Nitropyridin-2-yl)diphenylacetonitrile: is a chemical compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring and a diphenylacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitropyridin-2-yl)diphenylacetonitrile typically involves the nitration of pyridine derivatives followed by the introduction of the diphenylacetonitrile group. One common method includes the nitration of 2-aminopyridine to form 2-nitropyridine, which is then reacted with diphenylacetonitrile under specific conditions to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes and the use of advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
(5-Nitropyridin-2-yl)diphenylacetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 2-amino-5-nitropyridine derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents like iron or tin chloride.
Substitution reactions can be facilitated by using electrophiles like halogens or acyl chlorides.
Major Products Formed:
Oxidation products include nitrate esters and other oxidized derivatives.
Reduction products include 2-amino-5-nitropyridine derivatives.
Substitution products can vary widely depending on the electrophile used.
科学的研究の応用
(5-Nitropyridin-2-yl)diphenylacetonitrile: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Employed in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which (5-Nitropyridin-2-yl)diphenylacetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the pyridine ring can engage in various interactions with biological molecules, leading to potential therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.
類似化合物との比較
(5-Nitropyridin-2-yl)diphenylacetonitrile: can be compared with other similar compounds, such as:
2-Nitropyridine derivatives: Similar in structure but lacking the diphenylacetonitrile group.
Diphenylacetonitrile derivatives: Similar in the diphenylacetonitrile moiety but lacking the nitro group on the pyridine ring.
Other pyridine-based compounds: Various pyridine derivatives with different substituents and functional groups.
Uniqueness: The combination of the nitro group and the diphenylacetonitrile moiety in this compound provides unique chemical and biological properties that distinguish it from other similar compounds.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies and applications of this compound are likely to uncover even more of its capabilities and benefits.
特性
分子式 |
C19H13N3O2 |
|---|---|
分子量 |
315.3 g/mol |
IUPAC名 |
2-(5-nitropyridin-2-yl)-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C19H13N3O2/c20-14-19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)18-12-11-17(13-21-18)22(23)24/h1-13H |
InChIキー |
VSWGNEWAUUZFIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


